3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 851410-68-9
VCID: VC4794357
InChI: InChI=1S/C27H30N4O2S2/c1-18-13-19(2)15-22(14-18)31-26(33)25-23(16-20(3)35-25)28-27(31)34-17-24(32)30-11-9-29(10-12-30)21-7-5-4-6-8-21/h4-8,13-15,20H,9-12,16-17H2,1-3H3
SMILES: CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC(=CC(=C5)C)C
Molecular Formula: C27H30N4O2S2
Molecular Weight: 506.68

3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 851410-68-9

Cat. No.: VC4794357

Molecular Formula: C27H30N4O2S2

Molecular Weight: 506.68

* For research use only. Not for human or veterinary use.

3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one - 851410-68-9

Specification

CAS No. 851410-68-9
Molecular Formula C27H30N4O2S2
Molecular Weight 506.68
IUPAC Name 3-(3,5-dimethylphenyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C27H30N4O2S2/c1-18-13-19(2)15-22(14-18)31-26(33)25-23(16-20(3)35-25)28-27(31)34-17-24(32)30-11-9-29(10-12-30)21-7-5-4-6-8-21/h4-8,13-15,20H,9-12,16-17H2,1-3H3
Standard InChI Key RVLDSUQXYXAOGZ-UHFFFAOYSA-N
SMILES CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC(=CC(=C5)C)C

Introduction

The compound 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative. Thienopyrimidines are heterocyclic compounds known for their structural similarity to purine bases like adenine and guanine, making them bioisosteres with broad pharmacological potential. This particular compound exhibits a complex molecular structure, combining a thieno[3,2-d]pyrimidine scaffold with functional groups that enhance its biological activity.

Structural Overview

The compound features:

  • A thieno[3,2-d]pyrimidine core, which is a bicyclic ring system containing sulfur and nitrogen atoms.

  • Substituents such as:

    • A 3,5-dimethylphenyl group at position 3.

    • A methyl group at position 6.

    • A (4-phenylpiperazin-1-yl)ethylthio group at position 2.

This structural complexity suggests potential interactions with multiple biological targets, making it an interesting candidate for medicinal chemistry research.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves:

  • Formation of the thieno[3,2-d]pyrimidine scaffold:

    • Starting from thiophene derivatives or pyrimidine analogs using cyclization reactions.

    • Employing reagents like hydrazine hydrate and carbon disulfide for thiophene modifications .

  • Functionalization of the scaffold:

    • Introduction of substituents such as alkyl or aryl groups through nucleophilic substitution or condensation reactions.

    • For this compound, the incorporation of the phenylpiperazine moiety likely involves alkylation with ethyl bromide derivatives .

Biological Activity

Thienopyrimidines are recognized for their diverse pharmacological activities:

Anti-inflammatory Potential

The compound's piperazine moiety may contribute to its anti-inflammatory effects by targeting enzymes like cyclooxygenase or lipoxygenase .

Antimicrobial and Antiviral Activities

Thienopyrimidines exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and viruses due to their ability to disrupt nucleic acid synthesis . The sulfur-containing groups in this compound could enhance these effects by increasing lipophilicity.

Analytical Characterization

The characterization of this compound would involve techniques such as:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR to confirm the chemical shifts of protons and carbons in different environments .

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups like carbonyl (C=OC=O) and thioether (CSCC-S-C) bonds.

Applications and Future Directions

This compound holds promise in several therapeutic areas:

  • Drug Development:

    • As an anticancer agent targeting VEGFR pathways.

    • As an anti-inflammatory drug by inhibiting lipoxygenase enzymes .

  • Antimicrobial Research:

    • Development of broad-spectrum antibiotics or antivirals by leveraging its nucleic acid bioisosterism .

Future studies should focus on optimizing its pharmacokinetics and minimizing toxicity through further SAR exploration.

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